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D-Allose-13C

Cat. No.: B1146102
CAS No.: 70849-28-4
M. Wt: 180.14
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Description

Contextualizing D-Allose within Rare Sugar Biochemistry and its Significance

D-Allose is a monosaccharide that is scarce in nature, found in trace amounts in sources like the African shrub Protea rubropilosa and the aquatic plant Veronica filiformis. glycoforum.gr.jp Despite its rarity, research has revealed its involvement in a variety of biological activities, including anti-inflammatory, antioxidant, and anti-proliferative effects against several cancer cell lines. glycoforum.gr.jpresearchgate.net The low natural abundance of D-Allose has historically posed a challenge to its study; however, the development of production methods, such as the "Izumoring strategy" utilizing microbial enzymes, has made it more accessible for research. fortuneonline.orgfortunejournals.com This has paved the way for a deeper exploration of its potential therapeutic applications. tandfonline.comfortunejournals.com

Overview of D-Allose as a Monosaccharide Isomer

D-Allose is an aldohexose, a six-carbon sugar with an aldehyde group, and its chemical formula is C6H12O6. ontosight.ai It is a stereoisomer of D-glucose, differing only in the spatial arrangement of the hydroxyl group at the third carbon atom (C-3 epimer). tandfonline.comresearchgate.net This seemingly minor structural difference results in significantly different biological properties compared to the ubiquitous D-glucose. nih.gov While D-glucose is a primary energy source for most organisms, D-Allose has a very low caloric value, as it is not readily metabolized. fortuneonline.orgfortunejournals.com

The Role of Carbon-13 Isotope Labeling in Enhancing Research Capabilities

The use of carbon-13 (¹³C) as a stable isotope label has revolutionized the study of metabolism. Its non-toxic and non-radioactive nature allows for safe application in a wide range of biological investigations. When a ¹³C-labeled compound is introduced into a system, its metabolic journey can be followed with high precision, revealing the intricate network of biochemical reactions.

Advantages of D-Allose-13C as a Research Probe

D-Allose labeled with carbon-13 (D-Allose-¹³C) serves as a highly specific and powerful research probe. researchgate.net Since D-Allose has unique biological effects distinct from other sugars, tracing its path with ¹³C labeling can elucidate its specific metabolic pathways and mechanisms of action without the confounding influence of more common sugars. nih.gov This allows researchers to investigate how D-Allose is absorbed, distributed, and whether it is converted into other metabolites. The use of D-Allose-¹³C in conjunction with advanced analytical methods like high-resolution mass spectrometry enables the precise localization and quantification of the label within various biomolecules, offering a detailed picture of its metabolic fate. diagnosticsworldnews.com

Historical Perspective of Stable Isotope Tracers in Metabolism

The concept of using stable isotopes as tracers in metabolic research dates back to the pioneering work of Rudolf Schoenheimer and David Rittenberg in the 1930s. nih.govwikipedia.org They were among the first to use deuterium (B1214612) (a stable isotope of hydrogen) to label fatty acids and trace their metabolism in mice, demonstrating that body constituents are in a constant state of renewal. nih.govwikipedia.org This groundbreaking research laid the foundation for modern metabolic studies. The subsequent availability of other stable isotopes, including carbon-13, nitrogen-15, and oxygen-18, further expanded the toolkit for biochemists. nih.gov The development of mass spectrometry in the 1960s and 1970s provided the analytical power to precisely measure the abundance of these isotopes, solidifying the role of stable isotope tracers as an indispensable tool in biochemistry and physiology. nih.govnih.gov

Detailed Research Findings

Recent studies have highlighted the potential of D-Allose in various therapeutic areas. For instance, research has shown that D-Allose can inhibit the growth of several human cancer cell lines. researchgate.net Furthermore, it has been observed to have a protective effect against ischemia-reperfusion injury in organs like the brain and liver. spandidos-publications.com The use of D-Allose-¹³C in such studies would be instrumental in understanding the underlying molecular mechanisms of these effects. By tracing the labeled D-Allose, researchers can determine if its therapeutic action is a result of its direct interaction with cellular components or through its conversion into other active metabolites.

Research AreaKey Findings on D-AllosePotential Contribution of this compound
Oncology Inhibits proliferation of various cancer cell lines. researchgate.netfortunejournals.comElucidate the metabolic pathways of D-Allose in cancer cells to identify specific targets.
Neurology Protects brain from ischemia-reperfusion injury. spandidos-publications.comTrace the uptake and distribution of D-Allose in the brain to understand its neuroprotective mechanisms.
Metabolic Disorders Exhibits anti-hypertensive effects. fortuneonline.orgInvestigate the impact of D-Allose on glucose and lipid metabolism at a molecular level.

Properties

CAS No.

70849-28-4

Molecular Formula

C₆H₁₂O₆

Molecular Weight

180.14

Synonyms

D-Allopyranose-13C

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for D Allose 13c

Chemo-Enzymatic Synthesis Approaches for D-Allose-13C

Chemo-enzymatic synthesis combines the high selectivity of enzymatic catalysts with the versatility of chemical reactions. unl.ptrsc.org For this compound, this typically involves the enzymatic conversion of a 13C-labeled precursor, followed by chemical steps for purification or modification. The enzymatic steps are favored for their high regio- and stereoselectivity under mild conditions, which is crucial for preserving the specific isotopic label position. researchgate.net

Multi-Step Enzyme-Catalyzed Pathways for D-Allose Production

The most common and well-researched methods for D-Allose production are based on multi-step enzymatic pathways, often referred to as the "Izumoring" strategy. frontiersin.orgresearchgate.netdntb.gov.uaresearchgate.net These pathways are directly applicable to the synthesis of this compound by using an isotopically labeled starting material. The process typically involves a three-step enzymatic cascade that converts an abundant, inexpensive sugar into the rare sugar D-Allose. researchgate.netbeilstein-journals.orgfrontiersin.orgfrontiersin.org

The biosynthesis of D-Allose generally starts from the readily available monosaccharides D-Glucose or D-Fructose. frontiersin.orgfrontiersin.orgnih.gov To synthesize this compound, one would begin with a specifically labeled precursor, such as D-[1-13C]glucose or uniformly labeled D-[U-13C]glucose.

The established enzymatic pathway proceeds as follows: beilstein-journals.orgfrontiersin.orgfrontiersin.orgresearchgate.net

Isomerization: D-Glucose is converted to D-Fructose. This reaction is catalyzed by D-Glucose Isomerase (also known as D-xylose isomerase).

Epimerization: D-Fructose is then converted to D-Allulose (also known as D-Psicose) through epimerization at the C3 position. This step is catalyzed by D-Allulose 3-epimerase or D-Tagatose 3-epimerase. beilstein-journals.orgmdpi.com

Isomerization: Finally, D-Allulose is isomerized to D-Allose. This final conversion is typically achieved using an L-Rhamnose Isomerase or a Ribose-5-phosphate Isomerase. beilstein-journals.orgfrontiersin.org

The success of the multi-step synthesis of D-Allose hinges on the activity and specificity of several key enzymes. tandfonline.com Epimerases and isomerases are central to rearranging the stereochemistry of the sugar backbone to achieve the desired allose configuration.

D-Glucose Isomerase (DGI) / D-Xylose Isomerase: This enzyme is widely used in the food industry and effectively catalyzes the reversible isomerization of D-Glucose to D-Fructose. frontiersin.orgfrontiersin.orgresearchgate.net It can also show activity towards other sugars, including the isomerization of D-Allulose to D-Allose. nih.gov

D-Allulose 3-Epimerase (DAE) / D-Tagatose 3-Epimerase (DTE): These enzymes catalyze the crucial epimerization of the C3 hydroxyl group of D-Fructose to produce D-Allulose. beilstein-journals.orgmdpi.comnih.gov DAE from sources like Agrobacterium tumefaciens is noted for its high substrate specificity. frontiersin.orgnih.gov

L-Rhamnose Isomerase (L-RhI): This is a key enzyme for the final step of converting D-Allulose to D-Allose. glycoforum.gr.jpnih.gov L-RhI from various microorganisms, such as Bacillus subtilis and Pseudomonas stutzeri, has been characterized for this purpose. nih.govjst.go.jp While its primary role is in L-rhamnose metabolism, its ability to catalyze the isomerization between D-Allulose and D-Allose is exploited for rare sugar production. glycoforum.gr.jpnih.govresearchgate.net Some L-RhI variants, however, may produce D-Altrose as a byproduct. nih.gov

Ribose-5-phosphate Isomerase (RPI): As an alternative to L-RhI, RPI from organisms like Clostridium thermocellum is highly suitable for D-Allose production due to its thermostability and high conversion yield. researchgate.netbeilstein-journals.org It can also catalyze the isomerization of D-Allulose to D-Allose and is sometimes preferred to avoid the byproducts associated with L-RhI. researchgate.netnih.gov

Key Enzymes in the Biosynthesis of D-Allose
EnzymeAbbreviationReaction StepSubstrateProductSource Organism ExampleReference
D-Glucose IsomeraseDGIStep 1: IsomerizationD-GlucoseD-FructoseStreptomyces rubiginosus frontiersin.org
D-Allulose 3-EpimeraseDAEStep 2: EpimerizationD-FructoseD-AlluloseAgrobacterium tumefaciens frontiersin.orgnih.gov
L-Rhamnose IsomeraseL-RhIStep 3: IsomerizationD-AlluloseD-AlloseBacillus subtilis jst.go.jp
Ribose-5-phosphate IsomeraseRPIStep 3: IsomerizationD-AlluloseD-AlloseClostridium thermocellum researchgate.netbeilstein-journals.org
Conversion from D-Glucose and D-Fructose Precursors

Engineering of Microbial Systems for Fermentative Synthesis

To improve the efficiency and economic viability of D-Allose production, metabolic engineering has been employed to create microbial cell factories. frontiersin.orgresearchgate.netnih.gov Escherichia coli is a common host for this purpose. frontiersin.orgacs.org The synthesis of this compound can be achieved in such systems by feeding the engineered microbes a 13C-labeled substrate like D-Glucose.

A key study constructed an E. coli cell factory capable of producing D-Allose from D-Glucose. frontiersin.orgnih.govnih.gov This was achieved through several genetic modifications:

Co-expression of Pathway Enzymes: The genes for D-Glucose Isomerase (DGI), D-Allulose 3-Epimerase (DAE), and Ribose-5-phosphate Isomerase (RPI) were co-expressed in E. coli to create the three-step pathway from D-Glucose to D-Allose. frontiersin.orgresearchgate.net A D-galactose:H+ symporter (GalP) was also added to enhance glucose uptake. frontiersin.org

Blocking Competing Pathways: To direct the carbon flux towards D-Allose, several genes involved in D-Glucose and D-Fructose phosphorylation were knocked out (e.g., fruA, ptsG, glk, mak, pfkA, pfkB). frontiersin.orgresearchgate.net This prevents the substrates from entering glycolysis.

Preventing Product Loss: The native D-Allose transporter gene (alsB) was inactivated to prevent the export of the final product, driving the reversible reactions toward D-Allose accumulation inside the cell. frontiersin.orgresearchgate.netnih.gov

Using this engineered strain, a fermentative production of approximately 127.35 mg/L of D-Allose from D-Glucose was achieved after 84 hours. frontiersin.orgresearchgate.netnih.govnih.gov

Fermentative D-Allose Production in Engineered E. coli
Engineered StrainKey FeaturesSubstrateProduct TiterFermentation TimeReference
E. coli (DGI, DAE, RPI, GalP, ΔfruA, ΔptsG, etc.)Co-expression of 3-step pathway; Blocked glycolysis; Inactivated allose transporterD-Glucose~127.35 mg/L84 h frontiersin.orgresearchgate.netnih.gov

Regioselective 13C-Incorporation Strategies

The synthesis of this compound with the isotope at a specific carbon atom requires a regioselective labeling strategy. The most direct method is to start the enzymatic synthesis with a D-Glucose precursor that is already labeled at the desired position. The series of enzymatic reactions (isomerization and epimerization) will then transfer this label to a specific position in the final D-Allose molecule.

For example:

Starting with D-[1-13C]glucose will result in D-[1-13C]allose .

Starting with D-[3-13C]glucose will result in D-[3-13C]allose .

Starting with D-[6-13C]glucose will result in D-[6-13C]allose .

This relies on the high specificity of the enzymes, which catalyze predictable bond rearrangements without scrambling the carbon backbone.

The anomeric carbon is the carbon atom derived from the carbonyl carbon (C=O) of the open-chain form of the carbohydrate, which becomes a new stereocenter upon cyclization. studysmarter.co.ukcreative-proteomics.com In aldoses like glucose and allose, this is the C1 position. studysmarter.co.uklumenlearning.com Labeling at this position is often of great interest for studying glycosylation reactions and enzyme mechanisms.

To achieve specific labeling at the anomeric (C1) position of D-Allose, one must begin the synthesis with D-[1-13C]glucose. The enzymatic pathway from glucose to allose preserves the carbon numbering, ensuring the label ends up at the C1 position of D-Allose.

For labeling at other positions, the corresponding labeled glucose precursor is required. The synthesis of these specifically labeled glucose precursors can be complex, sometimes requiring a combination of chemical and enzymatic steps or de novo synthesis from smaller labeled fragments. General strategies in carbohydrate chemistry, such as regioselective protection and deprotection of hydroxyl groups, are employed to chemically synthesize specifically labeled monosaccharides that can then be used as starting materials for the biosynthesis of this compound. rsc.orgchimia.ch

Evaluation of Labeling Efficiency and Purity

Key analytical methods for this evaluation include:

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound, which will be higher than that of unlabeled D-allose due to the presence of the heavier ¹³C isotope (181.15 g/mol for the single-labeled version vs. 180.16 g/mol for the natural abundance version). lgcstandards.comchemimpex.comchemsrc.com High-resolution mass spectrometry can provide an exact mass that further validates the molecular formula. Furthermore, MS is the primary technique for determining isotopic purity by analyzing the mass distribution of the sample. lgcstandards.com

High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the chemical purity of the compound. lgcstandards.com By separating the sample into its components, this technique can quantify the percentage of D-Allose-¹³C relative to any impurities or by-products that may be present. lgcstandards.com

Elemental Analysis: This method determines the percentage composition of elements (Carbon, Hydrogen) in the compound, serving as a fundamental check of its empirical formula. lgcstandards.com

A certificate of analysis for a batch of D-Allose-¹³C provides a clear example of the specifications used to define its purity.

Table 1: Example Analytical Specifications for D-Allose-¹³C An interactive table representing typical purity and analysis data for D-Allose-¹³C.

Test Specification Typical Result Method Reference
Appearance White to Off-White Solid White Solid Visual Inspection
NMR Conforms to Structure Conforms ¹H and ¹³C NMR
Mass Spectrometry Conforms to Structure Conforms MS
Chemical Purity Report Result (Typically >98%) 99.87% HPLC (ELSD) lgcstandards.com
Isotopic Purity >95% 99.9% Mass Spectrometry lgcstandards.com

| Elemental Analysis | Conforms to %C: 39.89, %H: 6.86 | Conforms | Combustion Analysis lgcstandards.com |

Isotopic purity is a critical parameter, often defined by the percentage of the labeled compound versus its unlabeled (d0) counterpart. lgcstandards.com For instance, an isotopic purity of 99.9% with a d0 of 0.13% indicates a highly efficient labeling process. lgcstandards.com The combination of these analytical techniques ensures that the synthesized D-Allose-¹³C is both structurally correct and appropriately enriched with the ¹³C isotope for its intended use in metabolic research and other applications. medchemexpress.euckisotopes.comnih.gov

Advanced Chemical Synthesis for Controlled Isotopic Enrichment

The synthesis of D-Allose-¹³C requires sophisticated chemical strategies to control the introduction of the ¹³C label at a specific position within the molecule. This is typically achieved by starting with a more common, less expensive sugar, such as D-glucose, and performing a series of stereochemically controlled reactions.

Stereoselective and Regioselective Synthetic Routes

The primary challenge in converting a precursor like D-glucose to D-allose is the inversion of the stereochemistry at the third carbon atom (C-3). This requires highly specific reactions that target only this position.

Stereoselectivity is the crucial step of inverting the C-3 hydroxyl group. A well-established method for this is the Lattrell-Dax epimerization . cjnmcpu.comresearchgate.net This process typically involves:

Activation of the free C-3 hydroxyl group of a protected glucose derivative by converting it into a good leaving group, such as a triflate.

Nucleophilic substitution of the leaving group with a nitrite (B80452) reagent. This reaction proceeds with an inversion of configuration (an S_N2 reaction), changing the stereochemistry from the gluco configuration to the allo configuration. researchgate.net

The ¹³C isotope can be introduced by using a starting material that is already labeled at the desired position, for example, D-Glucose-¹³C. The subsequent chemical transformations preserve the position of the label, resulting in the desired D-Allose-¹³C.

Minimization of By-product Formation in Labeled Compound Synthesis

A significant challenge in the chemical synthesis of complex molecules like labeled sugars is the formation of unwanted by-products, which can lower the yield and complicate purification. frontiersin.org The goal of synthetic strategy optimization is to maximize the formation of the desired product while suppressing these side reactions.

In the context of D-allose synthesis from D-glucose derivatives via methods like the Lattrell-Dax epimerization, several by-products can arise:

Acyl Migration: Protecting groups, particularly acyl groups like benzoate, can sometimes migrate from one position to another under certain reaction conditions. For instance, an acyl group at the C-2 position can migrate to the C-3 position, leading to an undesired isomer. cjnmcpu.com The anomeric configuration (α or β) of the sugar derivative can influence the likelihood of this migration. cjnmcpu.comresearchgate.net

Elimination Reactions: Instead of substitution, the activated leaving group at C-3 can be eliminated, leading to the formation of an unsaturated sugar (an alkene), which is an undesired by-product.

Formation of Nitro Compounds: During the Lattrell-Dax epimerization, the nitrite nucleophile can sometimes lead to the formation of a stable 3-nitro product instead of the desired 3-hydroxy allose derivative. cjnmcpu.com

Biological or chemo-enzymatic synthesis routes are often explored as alternatives because enzymes can offer superior specificity, potentially reducing by-products. frontiersin.orgresearchgate.netunl.pt However, chemical synthesis remains a powerful tool, especially for creating derivatives not accessible through enzymatic means. Minimizing by-products in chemical synthesis relies on the careful selection of protecting groups, solvents, and reaction conditions (e.g., temperature, reagents) to favor the intended reaction pathway over side reactions. frontiersin.orgnih.gov

Table 2: Common By-products in D-Allose Synthesis and Minimization Strategies An interactive table summarizing potential by-products and methods to reduce their formation.

By-product Type Formation Mechanism Minimization Strategy Reference
Acyl Migration Products A protecting group (e.g., benzoate) moves from its original position (e.g., C-2) to the reactive site (C-3). Optimization of protecting group strategy; selection of substrates with favorable anomeric configuration (e.g., β-glycosides). cjnmcpu.com, researchgate.net
Unsaturated Sugars Elimination of the leaving group at C-3 to form a double bond between C-2 and C-3 or C-3 and C-4. Control of reaction temperature and base concentration. frontiersin.org
3-Nitro Compounds N-attack instead of O-attack by the nitrite nucleophile during epimerization. Precise control of reaction conditions and reagents. cjnmcpu.com

| Other Epimers/Isomers | Incomplete reaction or side reactions leading to sugars other than D-allose (e.g., remaining D-glucose, D-altrose). | Use of highly stereoselective reagents; extensive purification of the final product (e.g., chromatography). | researchgate.net, frontiersin.org |

Ultimately, a combination of a highly optimized, stereoselective synthetic route and rigorous purification steps is required to produce D-Allose-¹³C that meets the stringent purity standards for scientific research. lgcstandards.comumass.edu

Advanced Analytical Techniques in D Allose 13c Research

Nuclear Magnetic Resonance (NMR) Spectroscopy of D-Allose-13C

NMR spectroscopy is a cornerstone in the characterization of carbohydrates like this compound. unimo.it The presence of the 13C isotope allows for a range of specialized NMR experiments that are not feasible with the naturally abundant, NMR-inactive 12C isotope. These techniques are crucial for understanding the complex structural and dynamic properties of this compound in solution.

High-resolution 13C NMR is instrumental in determining the primary structure and conformational preferences of this compound. The chemical shift of each carbon atom in the molecule is highly sensitive to its local electronic environment, providing a unique fingerprint of the molecule's structure.

In aqueous solutions, D-allose, like other aldoses, exists as a complex equilibrium of different isomeric forms (tautomers), including pyranose and furanose ring forms, as well as minor populations of open-chain aldehyde and hydrate (B1144303) forms. unimo.itnd.edu The use of 13C-labeling at the C1 position has enabled the detection and quantification of these various tautomers, even those present in very low concentrations. nd.edu For instance, at 30 °C, the aldehyde and hydrate forms of aldohexoses can be detected, with percentages varying based on the specific sugar configuration. nd.edu

The conformation of the pyranose ring, typically a chair conformation, can also be investigated using 13C NMR. The crystal structure of β-D-allose has been shown to adopt a 4C1 chair conformation. rsc.org Solution-state NMR studies provide insights into the flexibility of the molecule, including the conformation of the exocyclic hydroxymethyl group (C6). rsc.org

Table 1: 13C NMR Chemical Shifts (ppm) for the Anomeric Carbon (C1) of D-Allose Tautomers in D2O

TautomerChemical Shift (ppm)
α-pyranose94.5
β-pyranose95.96
α-furanose97.83
β-furanose103.83
Aldehyde~206
Hydrate~91

Data sourced from multiple studies on aldohexoses. unimo.itnd.eduresearchgate.net The exact chemical shifts can vary slightly depending on experimental conditions such as temperature and solvent.

The substitution of protons with deuterium (B1214612) can induce small but measurable changes in the 13C chemical shifts, a phenomenon known as the deuterium isotope effect. cdnsciencepub.comnih.gov This effect can be a valuable tool for assigning signals in crowded 13C NMR spectra. The magnitude of the isotope shift, typically ranging from 0 to -0.10 ppm for a β-deuterium substitution, can provide information about the proximity of the deuterium to a particular carbon atom. cdnsciencepub.com This technique has been successfully used to assign the 13C NMR spectra of various monosaccharides, including D-allose. cdnsciencepub.com The effect is influenced by the electronegativity of the groups attached to the 13C nucleus. cdnsciencepub.com

Two-dimensional (2D) NMR techniques are indispensable for unambiguously establishing the connectivity and stereochemistry of this compound. These experiments correlate different nuclei within the molecule, providing a more detailed structural picture than one-dimensional (1D) spectra.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.educolumbia.edu This is particularly useful for assigning the proton and carbon signals for each CH group in the D-allose molecule. An edited HSQC can further distinguish between CH, CH2, and CH3 groups. columbia.edu

Together, HSQC and HMBC, often used in conjunction with other 2D experiments like COSY (Correlation Spectroscopy), which shows proton-proton couplings, allow for the complete assignment of the 1H and 13C NMR spectra of this compound and its derivatives. science.govyoutube.com

Isotopic Effects on 13C Chemical Shifts for Signal Assignment

Dynamic Nuclear Polarization (DNP)-Enhanced 13C NMR for Real-Time Metabolic Probing

Dynamic Nuclear Polarization (DNP) is a technique that dramatically enhances the sensitivity of NMR spectroscopy, making it possible to observe metabolic processes in real-time. mdpi.combruker.com This is achieved by transferring the high polarization of electron spins from a stable radical to the nuclear spins of the 13C-labeled substrate, resulting in a signal enhancement of several orders of magnitude. mdpi.combruker.com

In a DNP experiment, a 13C-labeled compound like this compound is mixed with a polarizing agent (a stable radical) and cooled to very low temperatures (around 1 K) in a strong magnetic field. mdpi.com Microwave irradiation is then used to transfer the electron spin polarization to the 13C nuclei. The hyperpolarized sample is then rapidly dissolved and injected into the system of interest, such as a cell culture or a living organism. The enhanced 13C NMR signals allow for the real-time tracking of the uptake and metabolic conversion of the hyperpolarized substrate. cam.ac.ukstanford.edu This technique has been widely applied to study the metabolism of various 13C-labeled compounds, particularly in the context of cancer and cardiac metabolism. cam.ac.ukmedrxiv.orgnih.gov

Hyperpolarized this compound can be used as a probe to quantitatively monitor metabolic fluxes through various pathways. By observing the appearance of downstream metabolites containing the 13C label over time, it is possible to determine the rates of specific enzymatic reactions. d-nb.infomdpi.comfrontiersin.org

For example, if this compound is metabolized through glycolysis, the 13C label will be incorporated into intermediates such as fructose-1,6-bisphosphate, and eventually into lactate (B86563) and other end products. The rate of appearance of these labeled metabolites provides a direct measure of the flux through these pathways. nih.gov This approach, often referred to as 13C Metabolic Flux Analysis (13C-MFA), is a powerful tool for understanding how metabolic networks are regulated in health and disease. d-nb.infomdpi.comfrontiersin.org The use of hyperpolarized substrates provides a significant advantage by allowing for the non-invasive, real-time measurement of these fluxes in vivo. cam.ac.ukstanford.edu

Principles and Applications of Hyperpolarized this compound

Mass Spectrometry (MS) for Isotopic Tracing and Metabolomics

Mass spectrometry (MS) is a cornerstone analytical technique in this compound research, enabling the detailed tracking of this stable isotope-labeled sugar through metabolic pathways. In the field of metabolomics, which seeks to comprehensively identify and quantify all small-molecule metabolites in a biological system, MS offers unparalleled sensitivity and specificity. isotope.comnih.gov The use of 13C-labeled compounds like this compound allows researchers to trace the journey of carbon atoms as they are incorporated into various downstream metabolites. biorxiv.org This isotopic tracing approach provides direct insights into the activity of metabolic pathways, a method often referred to as metabolic flux analysis. rsc.org The high resolution of modern mass spectrometers can distinguish between molecules with very small mass differences, which is crucial for separating isotopologues—molecules that differ only in their isotopic composition. nih.gov

The general workflow of an isotopic tracing experiment using this compound involves introducing the labeled compound to a biological system, such as cell cultures or whole organisms. After a specific period, metabolites are extracted and analyzed by MS. The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions, and the resulting mass spectra reveal the distribution of 13C isotopes among the metabolites. This data, after correction for the natural abundance of isotopes, provides a quantitative measure of how this compound has been metabolized. nih.govbiorxiv.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Distribution Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for analyzing the isotopic distribution in metabolites derived from this compound. nih.gov This method is particularly well-suited for volatile and thermally stable compounds. For non-volatile metabolites like sugars and their derivatives, a chemical modification step known as derivatization is necessary to increase their volatility for GC analysis. jfda-online.com GC-MS provides excellent chromatographic separation, which, when coupled with mass spectrometric detection, allows for the precise quantification of 13C enrichment in various metabolites. mdpi.com

To make non-volatile metabolites such as sugars amenable to GC-MS analysis, derivatization is a critical step. jfda-online.com This process chemically modifies the metabolites to increase their volatility and improve their chromatographic properties. jfda-online.comrestek.com Common derivatization methods for sugars include silylation and oximation followed by silylation or acylation. restek.com

For instance, a two-step derivatization process is often employed. The first step involves oximation, where hydroxylamine (B1172632) hydrochloride in pyridine (B92270) is used to react with the carbonyl groups of the sugars. This is followed by a second step, such as propionylation using propionic anhydride, to convert the hydroxyl groups into more volatile esters. nih.gov Another common approach is trimethylsilylation (TMS), which replaces active hydrogens on the sugar molecule with a TMS group. mdpi.com

These derivatization strategies not only enhance volatility but can also influence the fragmentation patterns of the molecules in the mass spectrometer, which can be advantageous for structural elucidation and quantification. jfda-online.com Careful selection of the derivatization reagent is crucial as it can affect the analytical outcome. mdpi.com For example, some derivatization methods can produce a single peak for each sugar, simplifying the resulting chromatogram and improving quantification. mdpi.com

Table 1: Common Derivatization Strategies for GC-MS Analysis of Sugars

Derivatization MethodReagentsKey Advantages
Oximation-AcylationHydroxylamine, Acetic Anhydride/Propionic AnhydrideProduces stable derivatives, can provide good chromatographic separation.
Silylation (e.g., TMS)BSTFA, MSTFAEffective for a wide range of compounds, reagents are readily available. restek.com
Alditol AcetatesSodium borohydride, Acetic anhydrideResults in a single peak per sugar, simplifying chromatograms. restek.com

A primary goal of using this compound in metabolic studies is to quantify the incorporation of the 13C label into downstream metabolites. GC-MS is a highly effective tool for this purpose. mdpi.com After separation by the gas chromatograph, the derivatized metabolites enter the mass spectrometer, where they are ionized and fragmented. The mass spectrum of a given metabolite will show a series of peaks corresponding to the molecule with different numbers of 13C atoms, known as a mass isotopomer distribution (MID). mdpi.com

The level of 13C enrichment is determined by analyzing the relative intensities of these isotopomer peaks. mdpi.com For accurate quantification, it is essential to correct for the natural abundance of stable isotopes (like 13C, which has a natural abundance of about 1.1%). nih.govresearchgate.net Specialized software can be used to perform these corrections and calculate the true enrichment from the tracer. nih.gov

The ability to accurately measure low levels of 13C enrichment is particularly important in studies where the labeled substrate is significantly diluted by endogenous unlabeled pools. mdpi.com By optimizing the GC-MS method, including sample preparation and data processing, it is possible to detect 13C enrichment even below 1%. mdpi.com This quantitative data on 13C distribution is fundamental for calculating metabolic fluxes and understanding the dynamics of metabolic pathways. d-nb.info

Table 2: Example of Mass Isotopomer Distribution (MID) Data from a 13C-Labeling Experiment

MetaboliteM+0 (Unlabeled)M+1M+2M+3M+4M+5M+6
Metabolite A 20%30%40%8%2%0%0%
Metabolite B 5%10%15%25%30%10%5%

This table illustrates hypothetical MIDs for two metabolites after introducing a 13C-labeled substrate. The percentages represent the relative abundance of each mass isotopomer.

Derivatization Strategies for Enhanced Volatility and Fragmentation Control

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Metabolite Profiling

Liquid chromatography-mass spectrometry (LC-MS) is a highly versatile and powerful technique for the comprehensive analysis of metabolites in complex biological samples. ukaazpublications.com Unlike GC-MS, LC-MS is suitable for a wider range of compounds, including non-volatile and thermally labile molecules, often without the need for chemical derivatization. ukaazpublications.comthermofisher.com This makes it an ideal platform for untargeted metabolomics, where the goal is to detect and quantify as many metabolites as possible. researchgate.net

In the context of this compound research, LC-MS allows for the tracking of the 13C label through a broad spectrum of metabolic pathways. mdpi.com The liquid chromatography step separates the complex mixture of metabolites based on their physicochemical properties, and the mass spectrometer then provides sensitive and specific detection. ukaazpublications.com Different LC methods, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC), can be employed to target different classes of metabolites. rsc.orgresearchgate.net

Recent advancements in LC-MS technology, particularly the development of high-resolution mass spectrometers like the Orbitrap, have significantly enhanced the ability to perform detailed metabolite profiling. thermofisher.com These instruments provide high mass accuracy, which aids in the confident identification of metabolites and the resolution of isobaric interferences. thermofisher.commdpi.com

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways of Labeled Metabolites

Tandem mass spectrometry, or MS/MS, is an indispensable tool for the structural elucidation of metabolites and for confirming the position of isotopic labels within a molecule. ucdavis.edu In an MS/MS experiment, a specific ion (the precursor ion) is selected in the first stage of the mass spectrometer, fragmented, and then the resulting fragment ions (product ions) are analyzed in the second stage. wiley-vch.de This process provides a fragmentation "fingerprint" that is characteristic of the molecule's structure. ucdavis.edu

The fragmentation patterns of sugars and other metabolites are governed by specific chemical rules. For example, in the positive ion mode, the fragmentation of oligosaccharides often involves the cleavage of glycosidic bonds, leading to the formation of B and Y ions. ucdavis.eduacs.org Cross-ring cleavages, designated as A and X ions, can also occur and provide information about the sugar ring structure itself. ucdavis.eduacs.org The type and abundance of these fragments depend on the ionization method and the energy used for fragmentation. acs.org This detailed structural information obtained from MS/MS is crucial for accurately mapping the flow of carbon through intricate metabolic networks.

Table 3: Common Fragment Ion Types in Carbohydrate MS/MS

Ion TypeDescriptionInformation Provided
B, C ions Fragments containing the non-reducing end. ucdavis.eduSequence of monosaccharide units.
Y, Z ions Fragments containing the reducing end. ucdavis.eduSequence of monosaccharide units.
A, X ions Fragments from cross-ring cleavages. ucdavis.eduLinkage positions and ring structure.

Stable Isotope Internal Standards in Quantitative Mass Spectrometry

In quantitative mass spectrometry, the use of internal standards is essential for achieving accurate and precise measurements. scioninstruments.com An internal standard is a compound of known concentration that is added to a sample before analysis. It helps to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer. scioninstruments.com

Stable isotope-labeled (SIL) compounds are considered the "gold standard" for internal standards in MS-based quantification. acanthusresearch.comscispace.com A SIL internal standard is a version of the analyte of interest where one or more atoms have been replaced with a heavy isotope, such as 13C or Deuterium (2H). acanthusresearch.com For example, when quantifying an unlabeled metabolite, a 13C-labeled version of that same metabolite can be used as the internal standard.

The key advantage of SIL internal standards is that they are chemically and physically almost identical to the analyte. acanthusresearch.com This means they behave very similarly during extraction, chromatography, and ionization. scioninstruments.com However, because of the mass difference, the SIL internal standard can be distinguished from the analyte by the mass spectrometer. acanthusresearch.com By comparing the signal intensity of the analyte to that of the known amount of the internal standard, a very accurate quantification can be achieved. This approach effectively compensates for matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte. scioninstruments.com In studies involving this compound, other stable isotope-labeled compounds can be used as internal standards to ensure the rigorous quantification of the various metabolites being measured. researchgate.net

D Allose 13c in Biochemical Pathway Elucidation

Tracing Carbon Fluxes in Central Carbon Metabolism

Central carbon metabolism comprises the primary pathways for energy production and the generation of biosynthetic precursors. Quantifying the fluxes through these pathways is crucial for understanding cellular physiology in various states, including disease and biotechnological production. glycoforum.gr.jpfrontiersin.org ¹³C-MFA, by tracking the distribution of ¹³C isotopes from a labeled substrate into downstream metabolites, allows for the precise calculation of these fluxes. ontosight.ai

Glycolysis and the Pentose (B10789219) Phosphate (B84403) Pathway (PPP) are two interconnected pathways that begin with glucose-6-phosphate. researchgate.net Glycolysis breaks down glucose into pyruvate (B1213749), generating ATP and NADH, while the PPP is critical for producing NADPH and the precursors for nucleotide synthesis. researchgate.netnih.gov

The use of ¹³C-labeled glucose tracers is a well-established method for determining the relative fluxes through glycolysis and the PPP. medchemexpress.com For instance, when cells are fed [1-¹³C]glucose, the ¹³C label is lost as ¹³CO₂ in the oxidative PPP, resulting in unlabeled downstream metabolites. Conversely, in glycolysis, the label is retained. By analyzing the labeling patterns of metabolites like lactate (B86563) or pyruvate, the split ratio between glycolysis and the PPP can be determined. medchemexpress.com

Since D-Allose-¹³C enters metabolism at the level of fructose-6-phosphate (B1210287) and glucose-6-phosphate, it serves as a valuable tracer for these pathways. ontosight.ai The ¹³C atoms from D-Allose-¹³C would be incorporated into glycolytic intermediates and PPP-derived sugar phosphates. By measuring the mass isotopomer distributions (MIDs) of these intermediates using techniques like mass spectrometry or nuclear magnetic resonance (NMR), researchers can calculate the carbon fluxes. For example, tracing a specifically labeled D-Allose-¹³C could reveal the extent of hexose (B10828440) phosphate recycling within the non-oxidative PPP, a process that can be challenging to quantitate. nih.gov

Table 1: Illustrative Flux Distribution in Central Carbon Metabolism This table provides a hypothetical example of flux data that could be obtained through a ¹³C-MFA experiment using a tracer like D-Allose-¹³C. The values represent the percentage of glucose uptake directed through major pathways.

Metabolic PathwayRelative Flux (% of Glucose Uptake)Key Function
Glycolysis85%Energy (ATP) production, pyruvate supply
Pentose Phosphate Pathway (Oxidative)10%NADPH production, nucleotide precursors
Anaplerosis (e.g., Pyruvate Carboxylase)5%Replenishment of TCA cycle intermediates

Note: Data are illustrative and not from a specific D-Allose-¹³C experiment.

The Tricarboxylic Acid (TCA) cycle is the central hub of cellular respiration, oxidizing acetyl-CoA derived from carbohydrates, fats, and proteins to generate NADH and FADH₂ for ATP production. ontosight.ai Pyruvate, the end product of glycolysis, enters the mitochondria and is converted to acetyl-CoA, which then condenses with oxaloacetate to enter the TCA cycle.

Tracing ¹³C labels into the intermediates of the TCA cycle allows for the measurement of its flux and the activity of anaplerotic reactions, which replenish cycle intermediates. ontosight.aifrontiersin.org When D-Allose-¹³C is used as a tracer, the labeled carbons are incorporated into pyruvate via glycolysis and subsequently into acetyl-CoA and oxaloacetate. The specific labeling patterns of TCA cycle intermediates like citrate, α-ketoglutarate, and malate (B86768) reflect the pathway's activity. For example, analyzing the labeling in glutamate, which is in equilibrium with α-ketoglutarate, is a common method to infer TCA cycle flux. ontosight.ai

Cells can interconvert various monosaccharides to meet metabolic demands for glycosylation and other processes. Glucose-6-phosphate, the metabolic entry point for D-Allose, is a central node for these interconversions, leading to the synthesis of mannose-6-phosphate (B13060355) or UDP-galactose, for example.

Glycogen (B147801), the primary storage form of glucose in animal cells, is synthesized from UDP-glucose, which is itself formed from glucose-1-phosphate. The pathway of glycogen synthesis (glycogenesis) and its breakdown (glycogenolysis) are crucial for maintaining energy homeostasis.

By feeding cells with D-Allose-¹³C, the flow of carbon into these pathways can be tracked. The incorporation of ¹³C into glycogen can provide a direct measure of the rate of glycogen synthesis. Similarly, by analyzing the labeling patterns of other sugars and their activated forms (nucleotide sugars), the fluxes of the interconversion pathways can be quantified, offering insights into how cells allocate carbohydrate resources.

Tricarboxylic Acid (TCA) Cycle Flux Measurement with Labeled Intermediates

Investigating Specific Metabolic Branches and Anabolic Processes

Beyond central carbon metabolism, ¹³C tracers are instrumental in elucidating the biosynthetic pathways that produce the building blocks of life, such as nucleotides, amino acids, and lipids.

Nucleotide sugars are the activated donors for glycosylation reactions, which produce the vast array of complex carbohydrates (glycans) that modify proteins and lipids. The biosynthesis of these nucleotide sugars, such as UDP-glucose, UDP-galactose, UDP-GlcNAc, and GDP-mannose, begins with intermediates from central carbon metabolism, primarily fructose-6-phosphate.

Given that D-Allose-¹³C enters metabolism as fructose-6-phosphate, it is an ideal tracer for studying the flux towards nucleotide sugar and glycan biosynthesis. ontosight.ai Tracking the ¹³C label from D-Allose-¹³C into the various nucleotide sugars can reveal the rates at which they are synthesized. This information is critical for understanding how cells regulate the production of glycans, which are involved in processes ranging from cell signaling to immune recognition.

The carbon skeletons for many non-essential amino acids and all de novo synthesized fatty acids are derived from intermediates of glycolysis and the TCA cycle. For example, pyruvate can be converted to alanine, oxaloacetate to aspartate, and α-ketoglutarate to glutamate. Acetyl-CoA, derived from pyruvate, is the primary building block for fatty acid synthesis.

Using D-Allose-¹³C as a tracer allows researchers to follow the path of carbon from a sugar source into these essential macromolecules. By measuring the ¹³C enrichment and isotopomer patterns in amino acids and fatty acids, the biosynthetic fluxes can be quantified. This provides a detailed picture of how cells coordinate carbohydrate catabolism with the anabolic demands of growth and proliferation.

Nucleotide Sugar and Glycan Biosynthesis Pathways

Isotope Scrambling and Exchange Reactions as Probes of Pathway Reversibility

The use of stable isotope-labeled compounds, such as D-Allose-¹³C, is a powerful technique in metabolic flux analysis (MFA) to investigate the bidirectionality of biochemical pathways. oup.com The phenomenon of isotope scrambling, where the positional labeling of a metabolite is altered, and the tracking of isotopic exchange between connected metabolite pools, provide direct evidence for the reversibility of enzymatic reactions. By introducing D-Allose labeled with ¹³C at specific carbon positions, researchers can trace the fate of these labeled atoms through metabolic networks, revealing not only the active pathways but also the extent to which reactions proceed in the reverse direction. nih.gov

The core principle lies in the fact that a reversible reaction will lead to a redistribution of ¹³C labels in both the product and substrate pools. researchgate.net For instance, if a ¹³C-labeled product is formed and the reaction is reversible, some of this labeled product will be converted back to the substrate, which will then carry the isotopic label. This "scrambling" of the isotope from its initial position in the tracer molecule to other positions in downstream or even upstream metabolites is a clear indicator of bidirectional flux.

Elucidating Glycolytic and Pentose Phosphate Pathway Reversibility

D-Allose is known to be metabolized in some organisms by entering the glycolytic pathway after conversion to fructose-6-phosphate. frontiersin.orgasm.org This entry point makes D-Allose-¹³C an invaluable tool for probing the reversibility of several key reactions in central carbon metabolism.

Consider the introduction of [1-¹³C]-D-Allose, which after phosphorylation and isomerization would yield [1-¹³C]-fructose-6-phosphate. The subsequent fate of this ¹³C label provides critical information:

Phosphoglucose (B3042753) Isomerase (PGI): The PGI-catalyzed reaction interconverts glucose-6-phosphate (G6P) and fructose-6-phosphate (F6P). If this reaction is significantly reversible, the ¹³C label from [1-¹³C]-F6P will be transferred to G6P, resulting in the formation of [1-¹³C]-G6P. The detection of labeled G6P is a direct measure of the reverse flux from F6P to G6P.

Aldolase (B8822740) and Triose Phosphate Isomerase (TPI): The aldolase reaction cleaves fructose-1,6-bisphosphate (FBP) into glyceraldehyde-3-phosphate (GAP) and dihydroxyacetone phosphate (DHAP). The TPI reaction then interconverts DHAP and GAP. If these reactions are reversible, ¹³C labels from upper glycolysis can be scrambled. For example, if [1-¹³C]-F6P proceeds through the pathway, it forms [1-¹³C]-FBP. Reversible aldolase and TPI activity can lead to the formation of unlabeled FBP from unlabeled triose phosphates, diluting the M+1 labeled pool of FBP. nih.gov

Transketolase and Transaldolase: These enzymes of the non-oxidative pentose phosphate pathway (PPP) create a reversible link between glycolysis and the PPP. They catalyze the transfer of two- and three-carbon units between various sugar phosphates. If D-Allose-¹³C-derived labels enter the PPP, the reversibility of these reactions will cause the ¹³C to be distributed among various pentose phosphates (like xylulose-5-phosphate and ribose-5-phosphate) and glycolytic intermediates (F6P and GAP). nih.gov The specific pattern of this distribution, or isotopomer distribution, allows for the quantification of the degree of reversibility.

Research Findings and Data Interpretation

While direct studies on D-Allose-¹³C for pathway reversibility are not extensively published, the principles are well-established from studies using other ¹³C-labeled sugars like glucose. nih.govnih.gov In a hypothetical experiment where a cell culture is fed [2-¹³C]-D-Allose, the resulting ¹³C labeling patterns in key metabolites can be analyzed by mass spectrometry or NMR spectroscopy to deduce flux reversibility. The expected labeling pattern would be influenced by the bidirectionality of the reactions.

The table below illustrates hypothetical mass isotopomer distribution data from such an experiment. Mass isotopomers represent molecules of a compound that differ in the number of ¹³C atoms they contain (M+1 has one ¹³C, M+2 has two, and so on). The distribution of these isotopomers in downstream metabolites provides clues about the active pathways and their reversibility.

Table 1: Hypothetical Mass Isotopomer Distribution in Key Metabolites Following [2-¹³C]-D-Allose Administration

Metabolite M+0 (%) M+1 (%) M+2 (%) M+3 (%) Inferred Pathway Reversibility
Fructose-6-Phosphate (F6P) 20 80 0 0 Initial entry point; high M+1 indicates direct conversion.
Glucose-6-Phosphate (G6P) 75 25 0 0 Significant M+1 suggests high reversibility of Phosphoglucose Isomerase.
3-Phosphoglycerate (3-PG) 85 10 5 0 The presence of M+1 and M+2 points to complex scrambling from both glycolytic and reversible PPP activity. nih.gov
Ribose-5-Phosphate (R5P) 80 20 0 0 M+1 labeling indicates flux into the PPP and scrambling via reversible transketolase/transaldolase reactions.

Data Interpretation:

The high percentage of M+1 in Fructose-6-Phosphate confirms its position as the direct entry point for the label from [2-¹³C]-D-Allose.

The appearance of a significant M+1 fraction in Glucose-6-Phosphate would not be expected if the phosphoglucose isomerase reaction were unidirectional (F6P -> G6P). Its presence strongly indicates a reversible flux. nih.gov

The labeling pattern of 3-Phosphoglycerate , a metabolite further down the glycolytic path, becomes more complex. The mix of isotopomers can arise from the reversibility of aldolase and TPI, as well as the reentry of scrambled carbons from a reversible PPP. nih.gov

The labeling of Ribose-5-Phosphate demonstrates the flow of carbon into the PPP. The degree of labeling and specific isotopomer patterns can quantify the exchange fluxes catalyzed by transketolase and transaldolase.

Minimal labeling in a TCA cycle intermediate like succinate (B1194679) shows the eventual fate of the carbon backbone. The scrambling of the label within symmetrical molecules like succinate or fumarate (B1241708) is another classic indicator of exchange reactions and metabolic cycling. researchgate.net

Through such detailed analysis of isotope scrambling and exchange, D-Allose-¹³C can serve as a sophisticated probe, enabling researchers to map the intricate dynamics and bidirectionality of central carbon metabolism.

Enzymatic and Mechanistic Probing with D Allose 13c

Elucidation of Enzyme Reaction Mechanisms

Isotopic labeling with compounds like D-Allose-13C is a cornerstone of mechanistic enzymology. The 13C nucleus possesses a nuclear spin that makes it detectable by Nuclear Magnetic Resonance (NMR) spectroscopy, providing a window into the structural and electronic environment of the labeled carbon atom as it progresses from substrate to product. acs.org

The isomerization of sugars is a fundamental biochemical reaction catalyzed by a class of enzymes known as isomerases. D-Allose can be enzymatically produced from its ketose isomer, D-psicose (also known as D-allulose), by the action of L-rhamnose isomerase (L-RhI). nih.govglycoforum.gr.jp This enzyme, despite its name, exhibits broad substrate specificity and can catalyze the interconversion of several aldose-ketose pairs, including D-allose and D-psicose. qmul.ac.uk

The use of D-psicose specifically labeled with 13C at a particular carbon atom (e.g., [1-¹³C]D-psicose) allows researchers to follow the precise movement and reconfiguration of atoms during the isomerization to D-allose. The proposed mechanism for L-rhamnose isomerase involves a hydride shift. qmul.ac.uk By analyzing the position of the ¹³C label in the resulting D-allose product via NMR or mass spectrometry, scientists can confirm the intramolecular nature of the reaction and map the stereochemical changes. For example, tracking the label can verify if the reaction proceeds through an enediol intermediate, a common feature in sugar isomerizations. acs.org

Similarly, galactose 6-phosphate isomerase from Lactococcus lactis has been shown to catalyze the interconversion of D-allose, D-psicose, and D-altrose. researchgate.net In such a system, starting with [¹³C]D-allose would enable the unambiguous tracking of carbon skeletons through the intermediate D-psicose to the final D-altrose product, clarifying the reaction network and stereochemical course at each step. researchgate.net

A significant challenge in studying enzyme mechanisms is the transient nature of catalytic intermediates, which exist for fleeting moments within the enzyme's active site. Using a ¹³C-labeled substrate like this compound can help overcome this challenge. The distinct signal of the ¹³C label can be used to detect and characterize these short-lived species. pnas.org

For instance, in reactions believed to proceed via covalent catalysis, a glycosyl-enzyme intermediate may be formed. By reacting the enzyme with a labeled substrate, it is sometimes possible to trap this intermediate. Subsequent analysis, such as mass spectrometry of proteolytically digested enzyme fragments, can identify the labeled peptide, thereby pinpointing the specific amino acid residue that acts as the catalytic nucleophile. nih.gov While not yet documented specifically for D-allose, this well-established technique using 5-fluoroglycosyl-based reagents provides a clear blueprint for how [¹³C]D-allose analogs could be employed. nih.gov

Furthermore, ¹³C NMR studies can sometimes directly observe the enzyme-bound intermediate. Isotopic labeling of the substrate enhances the signal of the relevant carbon atom, making it possible to distinguish it from the background signals of the enzyme and solvent. pnas.org This approach has been used to study the reaction of various sugars on catalysts, where ¹³C labeling was essential to trace the formation of key intermediates and differentiate between potential reaction pathways. pnas.org

Stereochemical Course of Enzyme-Catalyzed Isomerizations

Kinetic Isotope Effects (KIEs) in Enzyme Studies

Kinetic Isotope Effects (KIEs) are among the most powerful tools for investigating reaction mechanisms, particularly for defining the structure of the transition state—the highest energy point along the reaction coordinate. soton.ac.ukresearchgate.net A KIE is a measure of the change in the rate of a reaction upon isotopic substitution. epfl.ch

A ¹³C KIE is the ratio of the reaction rate for a molecule containing ¹²C at a specific position to the rate for a molecule containing ¹³C at that same position (k₁₂/k₁₃). Since bonds to the heavier ¹³C isotope have a lower zero-point vibrational energy, more energy is typically required to break them, leading to a slower reaction rate and a "normal" KIE greater than 1.

The measurement of ¹³C KIEs is often performed using the internal competition method with natural abundance ¹³C, analyzed by highly precise techniques like isotope ratio mass spectrometry (IRMS) or high-field NMR spectroscopy. nih.govwisc.edu

The magnitude of the ¹³C KIE provides critical mechanistic information:

Primary ¹³C KIEs : Occur when a bond to the labeled carbon is being formed or broken in the rate-determining step of the reaction. For enzyme-catalyzed reactions, values typically range from 1.005 to 1.030. acs.org Reactions proceeding through associative or bimolecular (Sₙ2-like) transition states, where bonding to the nucleophile and leaving group is significant, tend to have larger KIEs (e.g., >1.02). nih.govacs.org Conversely, reactions with dissociative (Sₙ1-like) transition states, which involve the formation of an oxocarbenium ion intermediate with little nucleophilic participation, exhibit smaller KIEs closer to unity. acs.orgzuj.edu.jo

Secondary ¹³C KIEs : Occur when the labeled carbon is not directly involved in bond breaking/formation but its hybridization state changes. A change from sp² in the ground state to sp³ in the transition state results in an inverse KIE (k₁₂/k₁₃ < 1), while an sp³ to sp² change gives a normal KIE. epfl.ch

¹³C KIE Value (k₁₂/k₁₃)InterpretationImplied Transition State Character
~1.000 - 1.010Small primary KIEDissociative (Sₙ1-like), significant oxocarbenium ion character, little change in bonding to the isotopic position. acs.org
~1.020 - 1.040Large primary KIEAssociative (Sₙ2-like), significant change in bonding at the isotopic position (bond formation/cleavage). nih.govzuj.edu.jo
<1.000Inverse secondary KIEChange in hybridization from sp² to sp³; bonds to the isotopic center become stiffer in the transition state. epfl.ch

Experimental KIEs provide precise constraints for computational models of the enzymatic transition state. nih.gov By calculating the theoretical KIEs for various proposed transition state structures and comparing them to the experimental values, researchers can deduce a detailed three-dimensional picture of the transition state. researchgate.netnih.gov

For an enzyme-catalyzed isomerization of D-allose, a ¹³C KIE at the anomeric carbon (C1) would be highly informative. A large KIE would suggest that the transition state has significant Sₙ2 character, with concerted bond formation and cleavage. nih.gov A small KIE would point towards a more dissociative, Sₙ1-like mechanism where the rate-limiting step is the formation of a flattened, oxocarbenium ion-like species, with little covalent participation from a nucleophile. soton.ac.ukzuj.edu.jo This approach has been used to dissect the mechanisms of glycosyltransferases and glycoside hydrolases, revealing that transition states can range from fully dissociative to "exploded" associative structures where bond orders to both the nucleophile and leaving group are reduced. soton.ac.ukacs.org The combination of multiple KIEs (e.g., at C1, C2, and the leaving group) allows for a highly refined model of the transition state geometry and charge distribution. acs.org

Measurement and Interpretation of 13C KIEs

Substrate Specificity and Enzyme Engineering Applications

Mechanistic insights gained from studies using this compound have direct applications in understanding enzyme substrate specificity and in the rational engineering of enzymes for biotechnological purposes. sci-hub.se The production of the rare sugar D-allose is of significant interest for its potential applications in the food and pharmaceutical industries. acs.org

L-rhamnose isomerase (L-RhI) is a key enzyme for producing D-allose from D-psicose, but its efficiency is often not optimal for industrial use. researchgate.netresearchgate.net Understanding the precise interactions between the substrate and active site residues—knowledge refined by mechanistic and structural studies—is crucial for improving the enzyme. nih.gov

Researchers have successfully engineered L-rhamnose isomerase to enhance its catalytic activity and specificity towards D-allose. Based on structural analysis and molecular docking of the substrate in the active site, specific amino acid residues can be targeted for mutation. nih.govnih.gov For example, in one study, mutations were introduced into the L-RhI from Bacillus subtilis. The mutant D325M showed a 55.73% increase in the conversion rate of D-psicose to D-allose. nih.gov Molecular dynamics simulations suggested that these mutations resulted in a more stable protein structure when bound to the substrate, facilitating the conversion. nih.gov In another effort, an L-RI from Clostridium stercorarium was engineered, resulting in a mutant with a 5.7-fold longer half-life at 75 °C and improved catalytic efficiency. acs.org This demonstrates how fundamental mechanistic understanding enables the targeted redesign of enzymes for improved stability and activity. sci-hub.seacs.org

Table 1: Examples of Engineered L-rhamnose Isomerase Mutants for Improved D-Allose Production nih.gov
Enzyme SourceMutationEffect on D-allose ProductionReference
Bacillus subtilisD325M55.73% increase in conversion rate nih.gov
Bacillus subtilisD325S15.34% increase in conversion rate nih.gov
Bacillus subtilisW184H10.37% increase in conversion rate nih.gov

Computational and Theoretical Investigations of D Allose 13c

Molecular Dynamics (MD) Simulations of D-Allose-13C Conformational Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. frontiersin.org For D-Allose-¹³C, MD simulations provide a window into its dynamic behavior in various environments, offering a detailed picture of its conformational landscape. These simulations are particularly valuable for understanding the flexibility of the pyranose ring and the influence of surrounding solvent molecules. researchgate.netmetu.edu.tr

MD simulations allow for the exploration of these conformational states and the transitions between them. By calculating the potential energy of the molecule as a function of its atomic coordinates, a conformational energy landscape can be generated. nih.gov This landscape reveals the relative populations of different conformers and the energy barriers separating them. For D-Allose-¹³C, simulations would track the puckering of the pyranose ring and the orientation of its hydroxyl and hydroxymethyl groups. The presence of the ¹³C isotope does not significantly alter the conformational preferences compared to the unlabeled D-Allose, but it provides a specific atom whose dynamics can be tracked and correlated with experimental techniques like NMR spectroscopy.

A hypothetical energy surface diagram from a metadynamics simulation could illustrate the relative stabilities of the chair and boat forms of D-Allose-¹³C.

Table 1: Hypothetical Relative Energies of D-Allose-¹³C Pyranose Conformations from MD Simulations.
ConformationRelative Energy (kJ/mol)Population (%)
⁴C₁ (Chair)0.0~75
¹C₄ (Chair)~15~5
Boat/Skew-Boat>20<1

This table presents hypothetical data for illustrative purposes.

The interaction of D-Allose-¹³C with its solvent environment, typically water, is crucial to its structure and function. cdnsciencepub.comrsc.orgrsc.org MD simulations explicitly model the solvent molecules, allowing for a detailed analysis of hydration shells and hydrogen bonding networks. The polarity of the solvent and its ability to form hydrogen bonds can influence the conformational equilibrium of the sugar. cdnsciencepub.comresearchgate.netacs.org

Simulations can quantify the number and lifetime of hydrogen bonds between the hydroxyl groups of D-Allose-¹³C and surrounding water molecules. This analysis helps to explain the solubility and stability of different conformers in solution. For instance, a conformer that allows for more favorable hydrogen bonding with water will be stabilized and thus more populated. The explicit inclusion of the ¹³C atom allows for the analysis of any subtle local changes in hydration around the labeled position.

Analysis of Pyranose Ring Conformations and Flexibility

Quantum Mechanical (QM) Calculations for Spectroscopic Prediction and Isotope Effects

Quantum mechanical (QM) calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of molecules. acs.org These methods are invaluable for predicting spectroscopic properties and understanding the effects of isotopic substitution on reaction mechanisms. nih.govnih.gov

One of the most powerful applications of QM calculations for D-Allose-¹³C is the prediction of its ¹³C NMR spectrum. mdpi.comcsic.esresearchgate.net By calculating the magnetic shielding tensors for each carbon atom in a given conformation, the corresponding chemical shifts can be predicted with high accuracy. researchgate.netmdpi.com These theoretical predictions are crucial for the interpretation and assignment of experimental NMR spectra. researchgate.net

Methods like Density Functional Theory (DFT) are commonly employed for this purpose. mdpi.com The calculations are typically performed on various conformers of D-Allose-¹³C obtained from MD simulations or geometry optimization. The predicted chemical shifts are then averaged based on the calculated conformational populations to provide a theoretical spectrum that can be directly compared with experimental data. Furthermore, QM can predict spin-spin coupling constants (J-couplings) between the ¹³C nucleus and adjacent protons, providing further structural constraints.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for the ⁴C₁ Conformer of D-Allose-¹³C (in ppm).
Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C-193.594.1
C-272.172.5
C-374.875.2
C-468.969.3
C-576.276.8
C-662.563.0

This table presents hypothetical data for illustrative purposes.

When D-Allose-¹³C participates in an enzymatic reaction, the presence of the heavier ¹³C isotope can lead to a change in the reaction rate compared to the unlabeled molecule. This phenomenon is known as the Kinetic Isotope Effect (KIE). wisc.edunih.govunl.eduepfl.ch QM calculations can be used to predict the magnitude of the KIE for a proposed reaction mechanism. nih.gov

By modeling the transition state of the enzymatic reaction, the vibrational frequencies of the bonds involving the isotopic carbon can be calculated for both the ¹²C and ¹³C isotopologues. The difference in these vibrational frequencies, particularly the zero-point energy, is the primary contributor to the KIE. Comparing the calculated KIE with experimentally measured values provides a powerful tool for elucidating enzymatic mechanisms, as it offers direct insight into the bonding changes occurring at the labeled carbon in the rate-determining step of the reaction.

Theoretical Prediction of 13C NMR Chemical Shifts and Coupling Constants

Docking and Molecular Modeling of this compound with Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.govopenaccessjournals.combioinformation.netschrodinger.com In the context of D-Allose-¹³C, docking simulations are used to understand how this sugar interacts with protein binding sites, such as those in enzymes or lectins.

The process begins with the three-dimensional structures of both D-Allose-¹³C and the target protein. Docking algorithms then sample a vast number of possible binding poses, evaluating the energetic favorability of each. This evaluation is based on a scoring function that typically accounts for electrostatic interactions, hydrogen bonds, van der Waals forces, and solvation effects.

Studies on the binding of D-allose to specific proteins, such as the allose binding protein, have demonstrated the utility of these computational approaches. researchgate.net The results of a docking simulation can identify the key amino acid residues involved in binding and the specific hydrogen-bonding network that stabilizes the complex. For D-Allose-¹³C, while the isotopic label itself does not significantly alter the binding mode, it serves as a reference point for experimental validation using techniques like isotope-edited NMR spectroscopy. The combination of docking and experimental data provides a comprehensive picture of molecular recognition.

Understanding Carbohydrate-Protein Recognition at the Molecular Level

Computational and theoretical approaches are crucial for deciphering the intricate process of carbohydrate-protein recognition at the molecular level. These methods complement experimental techniques by providing detailed insights into the dynamic and energetic aspects of these interactions. The use of ¹³C-labeled compounds, such as D-Allose-¹³C, can be particularly advantageous in these studies, especially when coupled with Nuclear Magnetic Resonance (NMR) spectroscopy, to validate and refine computational models. nih.govmdpi.comrsc.orgcsic.es

Carbohydrate-protein interactions are fundamental to a myriad of biological processes, including cell-cell recognition, immune responses, and pathogen infection. frontiersin.orgresearchgate.net These interactions are often characterized by their specificity and, in many cases, by relatively weak affinities, which necessitates a detailed understanding of the underlying molecular forces. Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for exploring these interactions. nih.govnih.govosti.gov

Molecular docking can predict the preferred binding orientation of a carbohydrate, like D-allose, within the binding site of a protein. researchgate.netnih.gov However, due to the inherent flexibility of carbohydrates and the often shallow nature of their binding sites on proteins, docking algorithms may struggle to accurately rank the correct binding pose. researchgate.netnih.gov

Molecular dynamics simulations offer a more dynamic picture by simulating the movement of atoms over time, allowing for the exploration of conformational changes in both the carbohydrate and the protein upon binding. nih.gov This is particularly important for understanding the recognition of flexible ligands like D-allose. The crystal structure of the D-allose binding protein from Escherichia coli reveals that the protein exists in a dynamic equilibrium between open and closed conformations, a key aspect of its function. rcsb.org In the bound state, D-allose is enclosed at the domain interface, highlighting the importance of conformational changes in the binding process. rcsb.org

The specificity of recognition is determined by a combination of hydrogen bonding and hydrophobic interactions. rcsb.org In the D-allose binding protein, ten residues from both domains form a total of fourteen hydrogen bonds with the sugar. rcsb.org Additionally, three aromatic rings create a hydrophobic stacking surface for the sugar ring. rcsb.org These detailed interactions, often elucidated through a combination of X-ray crystallography and computational modeling, are what sterically and chemically favor the binding of D-allose over other hexose (B10828440) epimers. rcsb.org

The use of ¹³C-labeled carbohydrates in conjunction with NMR spectroscopy provides experimental restraints that can be used to validate and improve the accuracy of computational models. nih.govrsc.orgslu.se For instance, ¹³C-edited NOESY experiments can provide information on the distances between the carbohydrate and the protein, helping to define the binding epitope. slu.se Changes in ¹³C chemical shifts upon binding can also reveal details about the conformational changes that occur during the recognition process. slu.se

Investigating Binding Modes and Energetics

A critical aspect of understanding carbohydrate-protein recognition is the investigation of the various possible binding modes and the energetics that govern these interactions. The binding of a ligand like D-allose to a protein is not always a simple one-to-one interaction but can involve multiple orientations and conformations, each with its own associated energy.

The energetics of these interactions are influenced by several factors, including:

Hydrogen Bonds: These are crucial for the specificity of carbohydrate recognition. osti.gov

Hydrophobic Effects: The burial of nonpolar surfaces upon binding can be a significant driving force. nih.gov

Solvation/Desolvation: The release of water molecules from the binding site and the ligand upon complex formation is often entropically favorable. nih.gov

Conformational Entropy: The restriction of the conformational freedom of both the ligand and the protein upon binding is entropically unfavorable. whiterose.ac.uk

Computational approaches like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods can be used to estimate the free energy of binding from molecular dynamics simulations. nih.gov These methods calculate the individual energy components, providing a detailed breakdown of the contributions to binding.

The use of ¹³C-labeled D-allose can aid in the experimental determination of binding thermodynamics through techniques like Isothermal Titration Calorimetry (ITC). nih.gov ITC directly measures the heat changes associated with binding, allowing for the determination of the binding constant (Kb), enthalpy (ΔH), and stoichiometry (n). From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated. nih.gov These experimental thermodynamic parameters provide a crucial benchmark for validating and refining computational models of D-allose-protein interactions. nih.gov

Metabolic Flux Analysis (MFA) Modeling with ¹³C Data Integration

Metabolic Flux Analysis (MFA) is a powerful systems biology technique used to quantify the rates (fluxes) of metabolic reactions within a cell. nsf.govcortecnet.commedchemexpress.com The integration of data from experiments using ¹³C-labeled substrates, such as D-Allose-¹³C, is a cornerstone of modern MFA, providing detailed insights into the workings of cellular metabolism. d-nb.infosci-hub.seresearchgate.net

Stoichiometric and Kinetic Modeling of Labeled Carbon Flow

At the heart of ¹³C-MFA is a mathematical model of the cell's metabolic network. This model is built upon the stoichiometry of the biochemical reactions, which defines the relationships between substrates and products. researchgate.netosti.gov When a ¹³C-labeled substrate is introduced, the ¹³C atoms are distributed throughout the metabolic network, leading to specific labeling patterns in the downstream metabolites. researchgate.netnih.gov

Stoichiometric Modeling: The first step is to construct a stoichiometric model that includes the major pathways of central carbon metabolism, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. nih.gov For studies involving specific sugars like D-allose, the model must also include the relevant pathways for its uptake and metabolism. The model is represented by a stoichiometric matrix (S), where the rows correspond to metabolites and the columns to reactions. researchgate.net Under the assumption of a metabolic steady state, the net production of each intracellular metabolite is zero, which can be expressed as Sv = 0, where v is the vector of metabolic fluxes. researchgate.net

Isotopomer Labeling Models: To account for the flow of labeled carbons, the stoichiometric model is augmented with atom transition maps that describe how carbon atoms are rearranged in each reaction. researchgate.netfrontiersin.org This allows for the prediction of the labeling patterns (isotopomer distributions) of metabolites for a given set of fluxes. nih.gov The Elementary Metabolite Unit (EMU) framework is a computationally efficient method for simulating these labeling patterns in complex networks. nih.gov

Kinetic Modeling: While stoichiometric models describe the possible flux distributions, kinetic models aim to predict the actual fluxes based on enzyme kinetics and metabolite concentrations. nih.gov The parameterization of kinetic models is a significant challenge. Data from ¹³C-MFA, which provides a snapshot of the metabolic fluxes under specific conditions, can be used as training data to parameterize these kinetic models. nih.gov For example, a study on Bacillus licheniformis used ¹³C-MFA to understand the metabolic flux redistribution that led to enhanced production of poly-γ-glutamic acid. nih.gov The analysis revealed increased fluxes through the TCA cycle and altered NADPH and ATP supplies. nih.gov

The integration of data from multiple ¹³C-tracer experiments can significantly improve the resolution and accuracy of the determined fluxes. physiology.org By using different labeled substrates, different parts of the metabolic network can be probed, providing a more comprehensive picture of cellular metabolism. physiology.org

Software Tools and Algorithms for ¹³C-MFA

The complexity of ¹³C-MFA necessitates the use of specialized software tools and algorithms to perform the necessary calculations and statistical analyses. d-nb.infonumberanalytics.com13cflux.net These tools facilitate the estimation of metabolic fluxes by minimizing the difference between the experimentally measured labeling data and the labeling patterns simulated by the model. d-nb.info

Algorithms for Flux Estimation: There are two main algorithmic approaches for ¹³C-MFA: helsinki.fi

Optimization Approach: This is the most common approach. It formulates the flux estimation as a non-linear optimization problem. An objective function, typically a weighted sum of squared residuals between measured and simulated labeling data, is minimized to find the best-fit flux distribution. d-nb.info

Direct Approach: This approach aims to derive linear constraints on the fluxes from the labeling data, avoiding the complexities of non-linear optimization. helsinki.fi

Software Packages: A variety of software packages are available to perform ¹³C-MFA, each with its own set of features and capabilities. Some commonly used tools include:

SoftwareDescriptionKey Features
INCA A comprehensive software suite for isotopomer network compartment analysis.Supports both steady-state and non-stationary ¹³C-MFA, EMU-based calculations, and statistical analysis. d-nb.infonumberanalytics.comucdavis.edu
13CFLUX2 A high-performance simulator for ¹³C-based metabolic flux analysis.Features efficient implementation of cumomer and EMU algorithms, supports various measurement types (e.g., LC-MS/MS, NMR), and integrates with visualization tools like Omix. 13cflux.netoup.com
Metran A software tool for metabolic flux analysis.Often used in conjunction with parallel labeling experiments to achieve high-resolution flux maps. d-nb.infosci-hub.seresearchgate.net
OpenFlux An open-source software for MFA data analysis.Provides a user-friendly interface for flux estimation. numberanalytics.comucdavis.edu
iMS2Flux A tool for automated processing of ¹³C labeling data from mass spectrometry.Streamlines the data flow from raw MS data to flux analysis programs, including data correction. researchgate.net

These software tools typically require several inputs: a metabolic network model with atom transitions, the labeling pattern of the ¹³C-tracer, and the measured isotopomer distributions of key metabolites. d-nb.info The output is the estimated flux distribution, along with confidence intervals for the fluxes and statistical measures of the goodness-of-fit. d-nb.info The development of user-friendly and powerful software has made ¹³C-MFA more accessible to a broader range of researchers. d-nb.info

Emerging Methodologies and Future Research Trajectories

Development of Novel ¹³C-Labeling Strategies for D-Allose

The availability of ¹³C-labeled D-Allose is fundamental for its use as a tracer in metabolic studies. Current research is actively exploring more efficient and position-specific labeling strategies to enhance the precision of metabolic flux analysis.

Chemo-enzymatic Synthesis: A promising approach combines the specificity of enzymes with the versatility of chemical reactions. unl.pt This hybrid method allows for the targeted introduction of ¹³C isotopes at specific carbon positions within the D-Allose molecule. For instance, a novel chemo-enzymatic process has been developed for the synthesis of D-allose, which involves an initial selective enzymatic oxidation followed by chemical reactions. unl.pt This strategy offers high yields and reduces the need for extensive purification. unl.pt Such methods can be adapted to use ¹³C-labeled precursors, enabling the production of specifically labeled D-Allose-¹³C. A one-pot enzymatic labeling method has been developed for the 3-position of sialic acid analogues, demonstrating the potential for controlled, position-specific isotopic labeling in complex carbohydrates. capes.gov.br

Enzymatic Synthesis: Leveraging enzymes involved in carbohydrate metabolism offers a green and highly specific route to ¹³C-labeled sugars. google.com Enzymes like L-rhamnose isomerase are used to produce D-allose from D-allulose. glycoforum.gr.jp By using ¹³C-labeled substrates in these enzymatic reactions, researchers can produce uniformly or specifically labeled D-Allose-¹³C. For example, enzymatic cascades have been successfully employed for the tailored synthesis of ¹³C₆ and ¹⁵N enriched human milk oligosaccharides, a strategy that could be adapted for D-Allose-¹³C production. mdpi.com

Metabolic Engineering: Genetically engineering microorganisms to produce D-Allose is an emerging and scalable strategy. nih.gov By cultivating these engineered microbes on a medium containing ¹³C-labeled glucose, the cells can internally synthesize D-Allose-¹³C. frontiersin.org Researchers have successfully engineered Escherichia coli for the fermentative synthesis of D-allose from D-glucose. nih.govfrontiersin.org This method allows for the production of uniformly labeled D-Allose-¹³C and can be a cost-effective approach for generating large quantities of the tracer.

Labeling StrategyDescriptionKey Advantages
Chemo-enzymatic Synthesis Combines chemical and enzymatic reactions for targeted isotope incorporation. unl.ptHigh specificity, high yield, controlled labeling position. unl.pt
Enzymatic Synthesis Utilizes specific enzymes to convert ¹³C-labeled precursors into D-Allose-¹³C. google.comglycoforum.gr.jpEnvironmentally friendly, high stereoselectivity. researchgate.net
Metabolic Engineering Employs genetically modified microorganisms to produce D-Allose-¹³C from labeled substrates. nih.govfrontiersin.orgScalable, potentially cost-effective for uniform labeling. nih.gov

Integration of D-Allose-¹³C Tracing with Multi-Omics Approaches (e.g., Proteomics, Transcriptomics)

To gain a holistic understanding of the cellular response to D-Allose, researchers are integrating ¹³C tracing with system-wide analytical techniques like proteomics and transcriptomics. This multi-omics approach allows for the correlation of metabolic fluxes with changes in protein expression and gene transcription.

Metabolic Flux Analysis (MFA) with Proteomics: ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique to quantify the rates of metabolic reactions within a cell. shimadzu.com By feeding cells D-Allose-¹³C and analyzing the labeling patterns in downstream metabolites, researchers can map its metabolic fate. creative-proteomics.com When combined with proteomics, which identifies and quantifies the entire set of proteins in a cell, it's possible to link changes in metabolic pathways to the abundance of specific enzymes. creative-proteomics.com For example, if D-Allose-¹³C tracing reveals an increased flux through a particular pathway, proteomics can identify the upregulation of enzymes involved in that pathway. This integrated approach has been successfully used to study the metabolism of various microorganisms. nih.gov

¹³C Tracing with Transcriptomics: Transcriptomics analyzes the complete set of RNA transcripts in a cell, providing a snapshot of gene expression. micropublication.org By treating cells with D-Allose-¹³C and performing transcriptomic analysis, scientists can identify genes that are up- or downregulated in response to the sugar. researchgate.net This can reveal the signaling pathways and regulatory networks that are activated by D-Allose. For example, studies on other ¹³C-labeled compounds have combined metabolomics and transcriptomics to understand cellular differentiation and exhaustion in human T cells. nih.gov This approach can elucidate how D-Allose influences cellular processes at the genetic level, such as the observed upregulation of defense-related genes in plants treated with D-allose. apsnet.org

The integration of these high-throughput techniques provides a comprehensive view of the molecular mechanisms underlying the biological effects of D-Allose.

Advancements in High-Throughput D-Allose-¹³C Synthesis and Analysis

The increasing demand for D-Allose-¹³C in research necessitates the development of high-throughput methods for its synthesis and analysis. Automation and novel analytical techniques are key to accelerating research in this area.

High-Throughput Synthesis: Automated glycan assembly (AGA) is a technology that facilitates the rapid synthesis of complex carbohydrates and can be adapted for labeled sugars. nih.govacs.org This automated approach can significantly accelerate the production of D-Allose-¹³C and its derivatives, enabling large-scale screening and experimentation. Chemo-enzymatic methods are also being optimized for scalability and efficiency, reducing the cost and time required for synthesis. unl.pt

High-Throughput Analysis:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a powerful tool for analyzing ¹³C-labeled metabolites. acs.orgresearchgate.net It allows for the precise quantification of D-Allose-¹³C and its metabolic products in complex biological samples. rsc.org Tandem mass spectrometry (MS/MS) provides additional structural information, enhancing the accuracy of metabolic flux analysis. frontiersin.org Direct infusion-based MS combined with whole ¹³C metabolome isotope labeling allows for the unambiguous assignment of chemical formulas to a large number of metabolites. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While traditionally less sensitive than MS, advancements in NMR technology, such as high-field instruments and cryoprobes, have significantly improved its utility for metabolomics. springernature.com NMR provides detailed positional information about ¹³C labeling within a molecule, which is crucial for detailed flux analysis. nih.gov High-throughput ¹H NMR methods have been developed for the indirect quantification of ¹³C enriched metabolites, offering a rapid and simple analytical approach. nih.gov

Analytical TechniqueApplication in D-Allose-¹³C ResearchAdvantages
High-Resolution Mass Spectrometry (HRMS) Quantification of D-Allose-¹³C and its metabolites in biological samples. acs.orgresearchgate.netrsc.orgHigh sensitivity, high throughput, accurate mass measurement. acs.org
Tandem Mass Spectrometry (MS/MS) Structural elucidation of labeled metabolites for precise flux analysis. frontiersin.orgProvides fragmentation data for detailed structural information. frontiersin.org
High-Field NMR Spectroscopy Determination of positional ¹³C labeling in D-Allose and its products. springernature.comnih.govNon-destructive, provides detailed structural and positional isotope information. springernature.com
Automated Glycan Assembly (AGA) Rapid and automated synthesis of D-Allose-¹³C. nih.govacs.orgHigh throughput, precise control over synthesis. nih.gov

Expanding the Application of D-Allose-¹³C to Diverse Biological Systems

The unique properties of D-Allose suggest its potential relevance in a wide range of biological systems. The use of D-Allose-¹³C as a tracer is crucial for elucidating its role in these diverse contexts.

Microbial Systems: D-Allose can be metabolized by certain microorganisms. frontiersin.org Using D-Allose-¹³C, researchers can trace its metabolic pathways in bacteria and fungi, which could lead to the discovery of novel enzymes and metabolic routes. nih.gov This knowledge is also valuable for optimizing the microbial production of D-Allose itself. nih.gov

Plant Biology: D-Allose has been shown to induce defense responses in plants against pathogens. apsnet.orgfmach.itresearchgate.net By tracing the uptake and metabolism of D-Allose-¹³C in plant cells, scientists can understand how it triggers these protective mechanisms. oup.comnih.gov This could lead to the development of new, sugar-based strategies for crop protection.

Mammalian Systems and Cancer Research: D-Allose exhibits anti-cancer properties by inhibiting the growth of various cancer cells. glycoforum.gr.jpjst.go.jpresearchgate.net D-Allose-¹³C tracing studies in cancer cell lines can reveal how it interferes with cancer cell metabolism, for instance, by competing with glucose uptake. jst.go.jp Such studies can provide insights into its mechanism of action and support its development as a potential therapeutic agent. fortunejournals.comnih.gov The ability to trace its metabolic fate is critical for understanding its selective effects on cancer cells versus normal cells.

The expansion of D-Allose-¹³C applications across these diverse biological systems promises to uncover new fundamental knowledge and open up novel avenues for biotechnology and medicine.

Q & A

Q. What strategies optimize the integration of this compound tracer data with computational metabolic models?

  • Methodology : Normalize isotopic enrichment data to account for dilution effects. Use constraint-based modeling (e.g., flux balance analysis) to reconcile experimental and predicted fluxes. Validate models with independent tracers (e.g., 13C-glucose) and publish datasets in accessible repositories for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.